

Introduction: Unveiling a Unique Sterically Hindered Amine

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Compound of Interest

Compound Name: 2,2,5,5-Tetramethylmorpholine

CAS No.: 1018611-94-3

Cat. No.: B1451750

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In the vast landscape of heterocyclic chemistry, the morpholine scaffold stands out for its ubiquitous presence in pharmaceuticals and biologically active compounds.^{[1][2]} Its unique physicochemical properties, including a favorable lipophilic–hydrophilic balance and reduced basicity compared to piperidine, make it a privileged structure in drug design.^{[2][3]} This guide focuses on a specific, less-explored derivative: **2,2,5,5-Tetramethylmorpholine** (CAS No. 19412-12-5). The introduction of four methyl groups imparts significant steric hindrance around the nitrogen atom, transforming it into a potent, non-nucleophilic base. This structural feature is paramount for chemists seeking to promote elimination reactions or abstract protons in sensitive environments without the complication of nucleophilic attack. This guide serves as a comprehensive technical resource, consolidating information on its commercial availability, synthesis, properties, and potential applications for professionals in organic synthesis and medicinal chemistry.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application. **2,2,5,5-Tetramethylmorpholine** is a solid at room temperature with a predicted pKa that confirms its nature as a moderately strong base.

Property	Value	Source(s)
CAS Number	19412-12-5	[4][5]
Molecular Formula	C ₈ H ₁₇ NO	[4][6]
Molecular Weight	143.23 g/mol	[4][6]
Boiling Point	47-49 °C (at 9 Torr)	[4][7]
Density	0.840 ± 0.06 g/cm ³ (Predicted)	[4][5]
pKa	9.22 ± 0.60 (Predicted)	[4][7]
Form	Solid	[4][7]
Canonical SMILES	<chem>CC1(COCC(N1)(C)C)C</chem>	[5][6]
InChI Key	YCSHCQUVDDBCFR- UHFFFAOYSA-N	[5][6]

Commercial Availability and Procurement

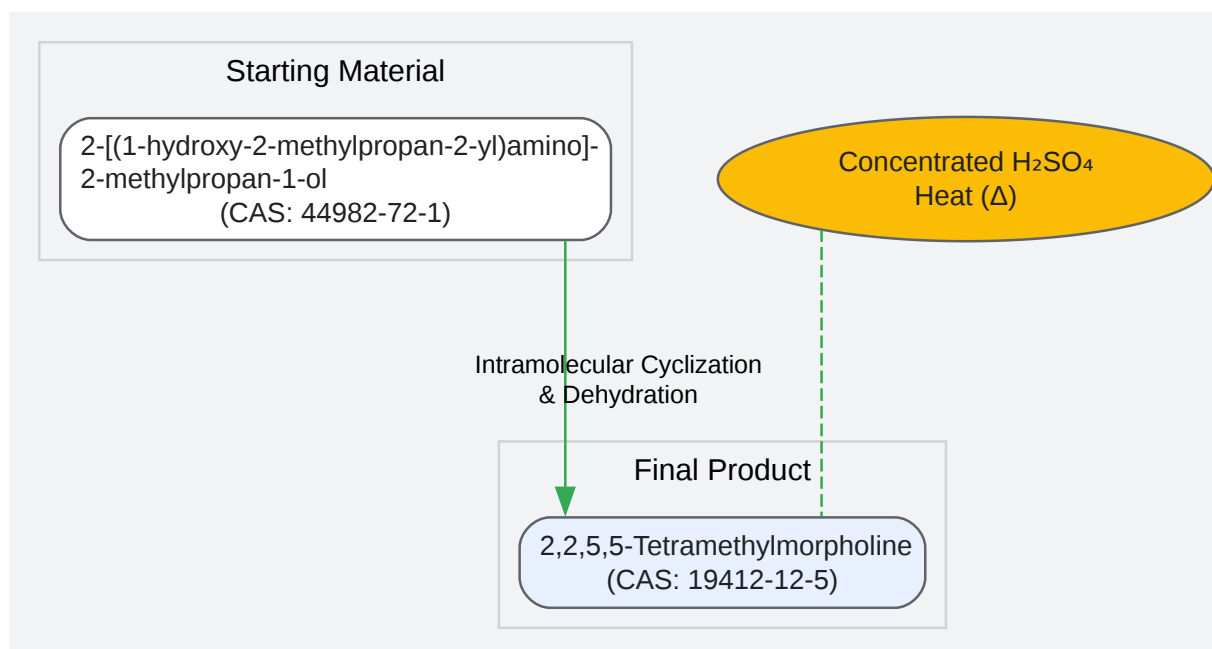
While not as common as its parent morpholine, **2,2,5,5-Tetramethylmorpholine** is available from several specialized chemical suppliers, primarily for research and development purposes. Procurement typically involves inquiry for custom synthesis or purchase in small quantities.

Supplier	Product Name/Number (Example)	Notes
Sigma-Aldrich	TMT00005	Available in small quantities (e.g., 1 g).[4]
Alfa Chemistry	ACM19412125	Listed with a purity of 96%.[5]
ChemicalBook	CB22105770	Lists multiple suppliers, including Amadis Chemical, Shanghai Aonan Chemical, and Changzhou Hopschain Chemical.[4][7]
Fluorochem	-	Sells the hydrochloride salt of the compound, which may be a useful precursor.[8]
American Custom Chemicals Corp.	CHM0100861	Offers the compound at 95% purity.[4]

Note: Availability and catalog listings are subject to change. Researchers should contact suppliers directly for current stock and pricing information.

Synthesis Pathway and Experimental Protocol

The synthesis of morpholine derivatives can be achieved through various methods, often involving the cyclization of vicinal amino alcohols.[9] For **2,2,5,5-Tetramethylmorpholine**, a key synthetic route involves the acid-catalyzed cyclization and dehydration of 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol.[4]



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Caption: Synthesis of **2,2,5,5-Tetramethylmorpholine** via acid-catalyzed cyclization.

Protocol: Synthesis of 2,2,5,5-Tetramethylmorpholine

This protocol describes a representative procedure based on the identified synthetic route.

Self-Validation Note: This is a generalized procedure and requires optimization under controlled laboratory conditions. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

- Reaction Setup:
 - To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol (1.0 eq).
 - Causality: The diol-amine is the precursor that will undergo intramolecular cyclization.
- Acid Addition:
 - While cooling the flask in an ice bath, slowly add concentrated sulfuric acid (e.g., 2.0-3.0 eq) dropwise. The addition is highly exothermic.

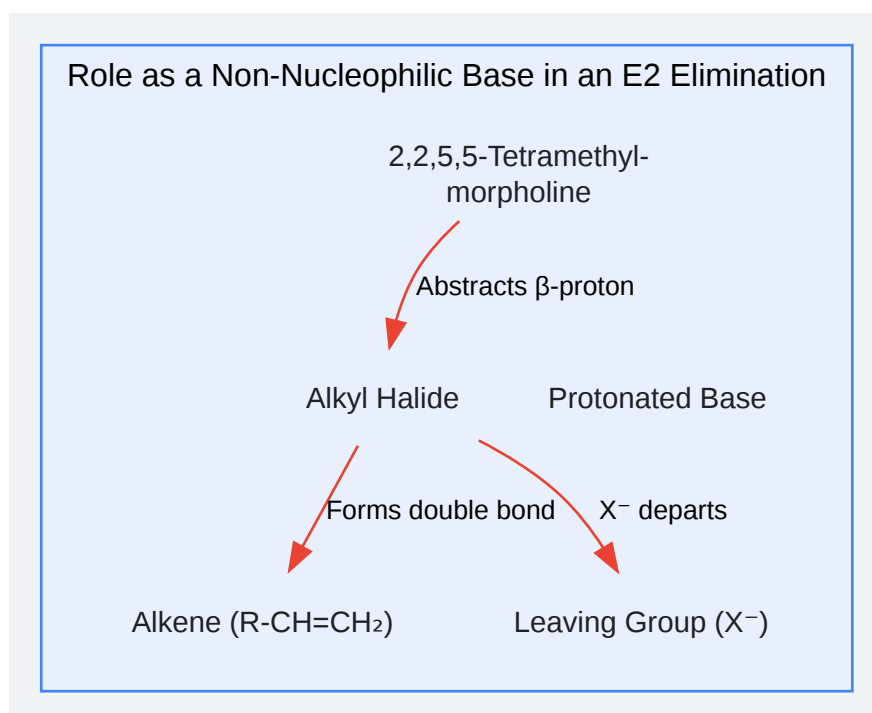
- Causality: Sulfuric acid acts as both a catalyst to protonate the hydroxyl groups, making them good leaving groups (water), and as a dehydrating agent to drive the reaction to completion.
- Cyclization Reaction:
 - After the addition is complete, remove the ice bath and heat the reaction mixture to approximately 75-85 °C for 2-4 hours.
 - Causality: Thermal energy is required to overcome the activation energy for the intramolecular nucleophilic substitution (cyclization) and subsequent elimination of a second water molecule.
- Workup - Neutralization:
 - Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
 - Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic (pH 9-10). Perform this step slowly in an ice bath to manage the exotherm.
 - Causality: Neutralization deprotonates the morpholine nitrogen, converting it from its ammonium salt form to the free base, which is soluble in organic solvents.
- Extraction and Purification:
 - Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
 - The crude product can be purified by vacuum distillation to yield the final **2,2,5,5-Tetramethylmorpholine**.
 - Causality: Extraction isolates the organic-soluble product from the aqueous inorganic salts. Vacuum distillation is suitable for purifying liquids with relatively high boiling points to prevent thermal decomposition.

Applications in Drug Development and Organic Synthesis

The morpholine ring is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[2][10] While **2,2,5,5-Tetramethylmorpholine** itself is not a therapeutic agent, its value lies in its role as a specialized building block and reagent.

Non-Nucleophilic Base

The primary application stems from its sterically hindered nature. The bulky methyl groups shield the nitrogen atom, preventing it from acting as a nucleophile while preserving its ability to act as a base. This is crucial in reactions where a strong base is needed to deprotonate a substrate without competing side reactions.



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Caption: General workflow of **2,2,5,5-tetramethylmorpholine** in an E2 elimination.

Building Block for Complex Molecules

Substituted morpholines are valuable scaffolds for creating diverse chemical libraries for drug screening.^{[2][11]} **2,2,5,5-Tetramethylmorpholine** can serve as a unique starting point. The gem-dimethyl groups can enforce specific conformations or provide lipophilic pockets for binding to biological targets, offering a novel structural motif for medicinal chemists to explore.^[3]

Safety, Handling, and Disposal

No specific safety data sheet (SDS) for **2,2,5,5-Tetramethylmorpholine** was found, but data for the parent compound, morpholine, provides a strong basis for safe handling procedures. Morpholine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.^{[12][13][14][15]}

- **Handling:** Use in a well-ventilated area, preferably a chemical fume hood.^{[12][14]} Wear appropriate PPE, including chemical-resistant gloves, chemical goggles or a full-face shield, and a lab coat.^{[12][16]} Keep away from heat, sparks, and open flames.^{[13][15]}
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents and acids.^{[12][13][15]}
- **Spills:** Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.^{[12][16]}
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction facility.^[17]

Spectroscopic Characterization

Verifying the identity and purity of **2,2,5,5-Tetramethylmorpholine** requires standard spectroscopic techniques. While a public database spectrum is not available, the expected signals can be predicted based on its structure.

- **¹H NMR:** The spectrum would be simple due to the molecule's symmetry. One would expect a singlet for the 12 protons of the four equivalent methyl groups (C2 and C5 positions) and another singlet for the 4 protons of the two equivalent methylene groups (C3 and C6 positions). A broad singlet for the N-H proton would also be present.

- ^{13}C NMR: Three distinct signals are expected: one for the four equivalent methyl carbons, one for the two equivalent methylene carbons adjacent to the oxygen, and one for the two equivalent quaternary carbons adjacent to the nitrogen.
- IR Spectroscopy: Key peaks would include C-H stretching vibrations ($\sim 2850\text{-}3000\text{ cm}^{-1}$), a C-O-C ether stretch ($\sim 1100\text{ cm}^{-1}$), and an N-H stretch ($\sim 3300\text{-}3400\text{ cm}^{-1}$). Data for the related 2,5-dimethylmorpholine can provide a useful comparison.[\[18\]](#)
- Mass Spectrometry: Electron ionization (EI-MS) would likely show a molecular ion peak (M^+) at $m/z = 143$, with characteristic fragmentation patterns involving the loss of methyl groups.

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